![molecular formula C12H11NO2 B182904 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid CAS No. 446829-40-9](/img/structure/B182904.png)
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid
Descripción general
Descripción
1,2,3,4-Tetrahydrocyclopenta[b]indole is a heterocyclic compound with the empirical formula C11H11N . It is also known by the synonyms 2,3-Trimethyleneindole and NSC 112674 . This compound undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole involves a Fischer indolisation–indole N-alkylation sequence . This one-pot, three-component protocol is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular weight of 1,2,3,4-Tetrahydrocyclopenta[b]indole is 157.21 g/mol . The SMILES string representation of its structure is C1Cc2[nH]c3ccccc3c2C1 .Chemical Reactions Analysis
1,2,3,4-Tetrahydrocyclopenta[b]indole undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole . It can also act as a reactant for thionium species-mediated functionalization at the 2α-position of indoles .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydrocyclopenta[b]indole has a melting point of 100.5-105.5°C . Its predicted density is 1.200±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthetic Strategies for Polycyclic Compounds : The compound serves as a precursor for synthesizing tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles, which are achieved through intramolecular Michael addition catalyzed by InBr3. This process is effective in both anhydrous organic and aqueous media, leading to excellent yields up to 97% (Agnusdei et al., 2003).
Fischer Pseudo-benzylic Decarboxylation : A novel approach using Fischer pseudo-benzylic decarboxylation to synthesize the tetrahydro-cyclopenta[b]indol-3-yl system from cyclopentanone derivatives and phenyl hydrazines is reported. Substituents at the 3- and 7-positions are useful for further functionalization (Montalban et al., 2015).
Oxidation and Nitration of Cyclopenta[b]indoles : A study focusing on the synthesis, oxidation, and nitration of 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles. This includes methods for preparing diols and stereoisomeric epoxides, as well as producing nitro derivatives (Skladchikov et al., 2012).
Preparation for Medicinally Interesting Compounds : The compound serves as a starting material in the preparation of octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole, illustrating a new route for synthesizing medicinally relevant compounds (Welmaker & Sabalski, 2004).
Ritter Reactions for Tetracyclic Lactam Compounds : Utilization in intramolecular Ritter reactions of cyanoethyl derivatives for constructing various tetracyclic lactam compounds (Maertens et al., 2004).
Synthesis of Tryptoline-3-Carboxylic Acid Derivatives as Antidiabetic Agents : This research highlights the synthesis of tryptoline-3-carboxylic acid derivatives from 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid, which showed potent antidiabetic activity in experimental models (Choudhary et al., 2011).
Palladium-Catalyzed Oxidative Coupling : The compound is used in palladium-catalyzed oxidative coupling reactions with alkynes for synthesizing various heteroarenes, demonstrating its role in the synthesis of complex organic compounds (Yamashita et al., 2009).
Safety And Hazards
Direcciones Futuras
The future directions for the use of 1,2,3,4-Tetrahydrocyclopenta[b]indole could involve its application in the synthesis of more complex molecules. Given its role in the Fischer indolisation–indole N-alkylation sequence, it could be used to rapidly generate trisubstituted indole libraries . This could be particularly useful in drug discovery, as indoles are often considered a “privileged scaffold” within this field .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKITKAJVLQHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406383 | |
| Record name | 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid | |
CAS RN |
446829-40-9 | |
| Record name | 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



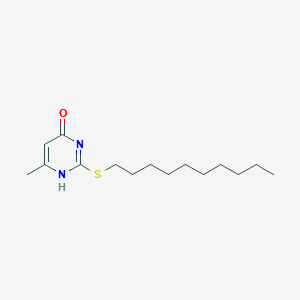
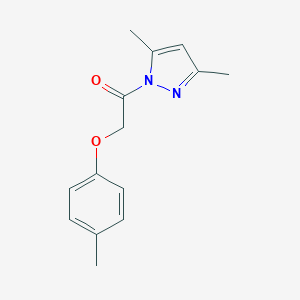
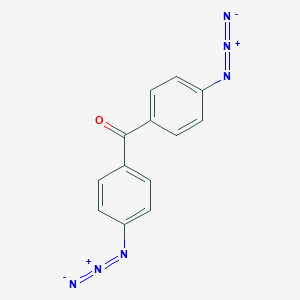
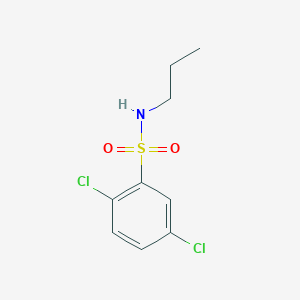
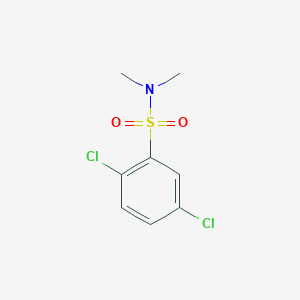
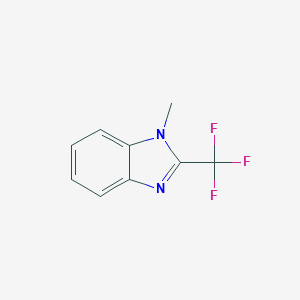
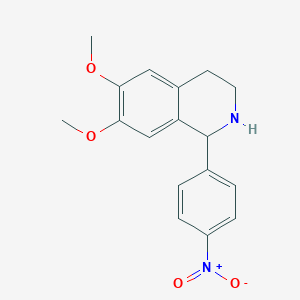
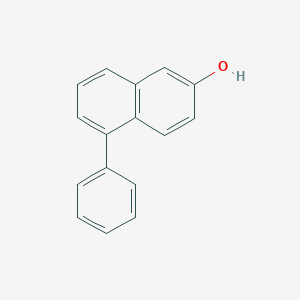
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
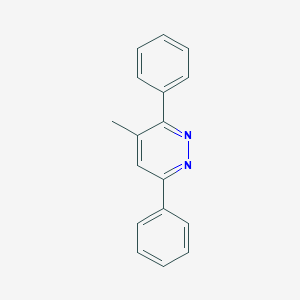
![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
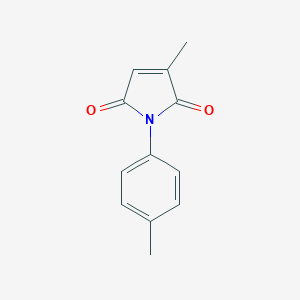
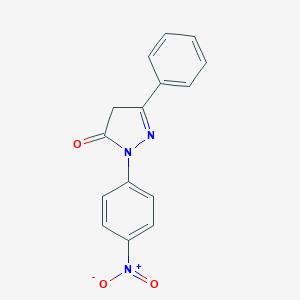
![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)